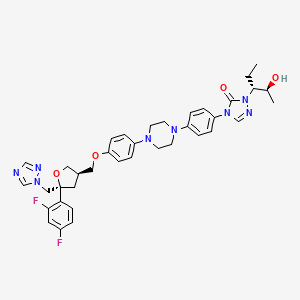

(3R,5S)Posaconazole

Description

(3R,5S)Posaconazole is a second-generation triazole antifungal agent derived from itraconazole, sharing structural similarities such as a triazole and triazolone ring system . It exhibits broad-spectrum activity against yeasts, molds (including Aspergillus spp.), and dimorphic fungi. Posaconazole inhibits fungal lanosterol 14α-demethylase (CYP51), disrupting ergosterol biosynthesis. Its pharmacokinetics (PK) are formulation-dependent, with tablets offering superior bioavailability compared to oral suspension due to reduced variability in absorption (pH- and motility-independent) . Therapeutic drug monitoring (TDM) is recommended to optimize exposure, particularly in high-risk populations .

Properties

Molecular Formula |

C37H42F2N8O4 |

|---|---|

Molecular Weight |

700.8 g/mol |

IUPAC Name |

4-[4-[4-[4-[[(3R,5S)-5-(2,4-difluorophenyl)-5-(1,2,4-triazol-1-ylmethyl)oxolan-3-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-2-[(2S,3R)-2-hydroxypentan-3-yl]-1,2,4-triazol-3-one |

InChI |

InChI=1S/C37H42F2N8O4/c1-3-35(26(2)48)47-36(49)46(25-42-47)31-7-5-29(6-8-31)43-14-16-44(17-15-43)30-9-11-32(12-10-30)50-20-27-19-37(51-21-27,22-45-24-40-23-41-45)33-13-4-28(38)18-34(33)39/h4-13,18,23-27,35,48H,3,14-17,19-22H2,1-2H3/t26-,27+,35+,37+/m0/s1 |

InChI Key |

RAGOYPUPXAKGKH-KTRXSZHWSA-N |

Isomeric SMILES |

CC[C@H]([C@H](C)O)N1C(=O)N(C=N1)C2=CC=C(C=C2)N3CCN(CC3)C4=CC=C(C=C4)OC[C@H]5C[C@@](OC5)(CN6C=NC=N6)C7=C(C=C(C=C7)F)F |

Canonical SMILES |

CCC(C(C)O)N1C(=O)N(C=N1)C2=CC=C(C=C2)N3CCN(CC3)C4=CC=C(C=C4)OCC5CC(OC5)(CN6C=NC=N6)C7=C(C=C(C=C7)F)F |

Origin of Product |

United States |

Preparation Methods

Starting Materials and Intermediates

- The synthesis typically begins with a compound of formula II, a benzyl-protected intermediate containing the tetrahydrofuran core and triazole substituent.

- The key intermediate undergoes debenzylation to yield (3R,5S)-Posaconazole.

Debenzylation via Catalytic Hydrogenation

- A critical step involves catalytic hydrogenation to remove the benzyl protecting group.

- Conditions: Use of palladium on carbon catalyst (10% Pd/C), hydrogen gas as the hydrogen source, and acidic reagents in methanol solvent.

- Reaction parameters: Temperature around 50-55°C, hydrogen pressure approximately 0.1-0.12 MPa, reaction time 2-3 hours.

- Post-reaction, the mixture is cooled to 0-5°C, and pH adjusted to alkaline (pH 10-12) using sodium hydroxide or sodium carbonate solutions to precipitate the product.

- The solid product is filtered, washed, and dried to obtain high-purity (3R,5S)-Posaconazole.

Advantages of This Method

- Shortened reaction time compared to earlier methods (from 40 hours to 2-3 hours).

- High yield (90-92%) and purity (>98.5% by HPLC).

- Simplified post-reaction processing, suitable for large-scale industrial production.

- Reduced impurities due to efficient hydrogenation and controlled pH precipitation.

Detailed Reaction Conditions and Yields

| Step | Conditions | Yield (%) | Purity (HPLC %) | Notes |

|---|---|---|---|---|

| Debenzylation (Embodiment 2) | 10% Pd/C, methanol, 55°C, 0.1 MPa H2, 2 h | 92.3 | 99.59 | pH adjusted to 10-12, filtered solids dried at 55°C |

| Debenzylation (Embodiment 3) | 10% Pd/C, methanol, 50°C, 0.12 MPa H2, 3 h | 91.4 | 99.13 | pH adjusted to 10, similar processing |

| Debenzylation (Embodiment 4) | Reactor with agitator, 55°C, 0.1 MPa H2, 2-3 h | 90.1 | 98.57 | Optimized stirring for scale-up |

Synthetic Route Summary

The synthesis involves:

- Preparation of benzyl-protected intermediate (formula II).

- Catalytic hydrogenation debenzylation under controlled temperature and pressure.

- pH adjustment to precipitate the product.

- Filtration, washing, and drying to isolate (3R,5S)-Posaconazole.

This method contrasts with earlier approaches requiring longer reaction times (up to 40 hours) and complex purification steps, often resulting in lower purity (~93.9%) or extensive recrystallization.

Additional Preparation Insights from Patents

- The process can include condensation reactions of protected intermediates with triazolone derivatives using strong bases in aprotic solvents.

- Deprotection steps may utilize palladium-catalyzed hydrogenation or acid-mediated cleavage.

- The use of specific leaving groups such as p-toluenesulfonyl or p-chlorobenzenesulfonyl enhances reaction efficiency.

- Novel intermediates and chiral auxiliaries are employed to ensure stereochemical control and high purity.

Analytical and Validation Methods

- High-Performance Liquid Chromatography (HPLC) is the standard for monitoring reaction progress and purity.

- HPLC methods are optimized for sensitivity, detecting posaconazole concentrations as low as 0.1 micrograms per milliliter.

- Nuclear Magnetic Resonance (NMR) spectroscopy confirms structural and stereochemical integrity.

- These analytical techniques validate the synthesis process, ensuring reproducibility and pharmaceutical-grade quality.

Summary Table of Preparation Method Attributes

| Attribute | Description |

|---|---|

| Starting Material | Benzyl-protected tetrahydrofuran-triazole intermediate |

| Key Reaction | Catalytic hydrogenation debenzylation |

| Catalyst | Palladium on carbon (10% Pd/C) |

| Solvent | Methanol |

| Temperature | 50-55°C |

| Hydrogen Pressure | 0.1-0.12 MPa |

| Reaction Time | 2-3 hours |

| pH Adjustment | Alkaline (pH 10-12) using NaOH or Na2CO3 |

| Product Isolation | Filtration, washing, drying at 55°C |

| Yield | Approximately 90-92% |

| Purity (HPLC) | >98.5% (up to 99.6%) |

| Scale-up Suitability | High, due to simplified process and reactor design |

Chemical Reactions Analysis

Key Steps:

-

Bromination and alkylation : Allyl alcohol (94) treated with PBr₃ yields bromide 95, which undergoes alkylation with sodium diethylmalonate .

-

Reduction and desymmetrization : NaBH₄/LiCl reduction produces diol 97, followed by enzymatic desymmetrization using hydrolase SP 435 with vinyl acetate to generate monoacetate 98 (>90% yield) .

-

Iodine-mediated cyclization : Forms chiral iodide 99 (86% yield), converted to triazole via sodium triazole in DMF/DMPU .

Stereoselective Hydrazine Formation:

-

Lactam 105 reduced with Red-Al yields (S)-2-benzyloxy propanal 106 (94%), reacting with formyl hydrazine to produce hydrazone 107 (81% yield) .

-

EtMgBr addition to hydrazone 107 achieves 94:6 (S,S:S,R) diastereoselectivity. TBDMS protection improves selectivity to 99:1 (95% yield) .

Key Reaction Steps and Conditions

Metabolic Reactions and Biotransformation

Posaconazole undergoes Phase II glucuronidation via UGT1A4, forming inactive metabolites . Key characteristics:

-

Efflux transport : Substrate of p-glycoprotein, influencing bioavailability .

-

Fecal excretion : >70% as unchanged drug; renal excretion <20% .

Stability and Degradation Reactions

-

Thermal stability : Melting point 170–172°C; decomposes above 850°C .

-

Photodegradation : Susceptible to UV-induced breakdown; storage recommended at -20°C .

-

Hydrolytic susceptibility : Stable in acidic conditions but degrades in alkaline environments .

Comparative Reaction Pathways

Posaconazole’s fluorine substitutions and furan ring enhance antifungal activity compared to itraconazole :

Scientific Research Applications

Scientific Research Applications of Posaconazole

Posaconazole is an antifungal medication used in the treatment and prophylaxis of invasive fungal infections (IFIs) . It is available in both enteric-coated tablet and oral suspension formulations . Therapeutic drug monitoring (TDM) is often employed to optimize posaconazole drug concentrations .

Effectiveness and Safety

A retrospective cohort study evaluated the effectiveness and safety of posaconazole enteric-coated tablets and oral suspensions in patients with IFIs . The study, conducted at a tertiary university hospital in China between June 2021 and March 2024, screened patients with IFIs and collected data from the Shandong Provincial Qianfoshan Hospital Healthcare Big Data Platform .

Study Design and Participants

The study included inpatients who met the criteria for probable and proven diagnosis of IFIs, were administered posaconazole enteric-coated tablets or oral suspension for more than three days . Key exclusion criteria were applied to ensure the integrity of the data .

Effectiveness Outcomes

The total in-hospital mortality rate was 4.2% (6/144), with 4 cases in the POS-Tab group and 2 in the POS-OS group . The total treatment discontinuation rate was 12.5% (18/144), with 6 cases in the POS-Tab group and 12 in the POS-OS group . The combined in-hospital mortality/treatment discontinuation rate was 16.7% (24/144) . The total clinical effective rate was 54.2% (78/144) . After multivariate logistic regression analysis, no significant difference was observed in in-hospital mortality, treatment discontinuation rate, combined in-hospital mortality/treatment discontinuation rate, and clinical effective rate between the two groups (P < 0.05) .

Safety Outcomes

The total liver dysfunction rate was 20.8% (30/144), with 8 cases in the POS-Tab group and 22 in the POS-OS group . The total renal dysfunction rate was 11.8% (17/144), with 7 cases in the POS-Tab group and 10 in the POS-OS group . The total hypokalemia rate was 20.8% (30/144), with 7 cases in the POS-Tab group and 23 in the POS-OS group . No significant differences were found in safety endpoints between the two groups (P > 0.05) .

Therapeutic Drug Monitoring

Therapeutic drug monitoring (TDM) of posaconazole is used to optimize drug concentrations . A study involving fourteen patients who received posaconazole modified-release tablets for treatment showed a median drug concentration of 1.76 mg/L (IQR 1.3‐2.3), with an interpatient variance of 0.5 and a standard deviation of 0.71 . Forty‐four posaconazole concentrations were within the therapeutic range (1.5‐3.75 mg/L), while 46 were outside this range (35 samples < 1.5 mg/L, 11 samples > 3.75 mg/L) .

Clinical Use in Specific Conditions

Mechanism of Action

(3R,5S)Posaconazole exerts its antifungal effects by inhibiting the enzyme lanosterol 14α-demethylase, which is crucial for the biosynthesis of ergosterol, an essential component of fungal cell membranes . By disrupting ergosterol synthesis, (3R,5S)Posaconazole compromises the integrity of the fungal cell membrane, leading to cell death . The compound also interacts with fungal cytochrome P450 enzymes, further inhibiting fungal growth .

Comparison with Similar Compounds

Table 1: Structural and Pharmacokinetic Features

- Key Insight : Posaconazole’s structural similarity to itraconazole enhances its antifungal spectrum but introduces shared vulnerabilities to drug interactions (e.g., CYP3A4 substrates) .

Pharmacokinetic Profile and Drug Interactions

Formulation Impact

Drug Interactions

- Flucloxacillin : Reduces posaconazole absorption via P-glycoprotein (P-gp)/UGT induction (38% of patients achieved target concentrations with IV flucloxacillin vs. 0% with oral) .

- Encorafenib : Posaconazole increases encorafenib AUC by 183% (CYP3A4 inhibition) .

- Adrenal Steroidogenesis : Posaconazole inhibits CYP17A1 17,20-lyase, unlike itraconazole/isavuconazole, which broadly suppress adrenal steroidogenesis .

Antifungal Spectrum and Efficacy

Economic and Therapeutic Considerations

Table 3: Cost-Effectiveness and Formulation Advantages

- Meta-Analysis : Posaconazole prophylaxis saved $3,000–$5,000 per patient vs. fluconazole in AML settings .

Limitations and Controversies

- minor effects in others ).

- Chagas Disease : Posaconazole failed clinically despite in vitro success, contrasting with experimental pyrrolopyrimidine compounds .

Biological Activity

Posaconazole, a triazole antifungal agent, is recognized for its broad-spectrum activity against various fungal pathogens. The compound's stereochemistry, particularly the (3R,5S) configuration, plays a critical role in its biological efficacy. This article delves into the pharmacological properties, clinical applications, and research findings related to the biological activity of (3R,5S) Posaconazole.

Pharmacodynamics

Mechanism of Action

Posaconazole inhibits the enzyme 14α-demethylase (CYP51), crucial for ergosterol synthesis in fungi. This inhibition leads to a depletion of ergosterol, resulting in disrupted cell membrane integrity and ultimately cell death. The compound is both a substrate and an inhibitor of the P-glycoprotein efflux transporter, which influences its pharmacokinetics and potential drug interactions .

Spectrum of Activity

Posaconazole exhibits activity against a wide range of fungal pathogens, including:

- Aspergillus spp.

- Candida spp.

- Coccidioides immitis

- Zygomycetes (including Mucorales)

This broad spectrum makes it particularly useful in treating invasive fungal infections (IFIs) in immunocompromised patients .

Pharmacokinetics

Absorption and Bioavailability

Posaconazole's bioavailability is variable, primarily due to its dependence on food intake. The oral suspension formulation has shown better absorption when taken with high-fat meals compared to the delayed-release tablet formulation .

Metabolism

Posaconazole undergoes minimal Phase I metabolism (<2%) and is predominantly metabolized via Phase II pathways through UDP-glucuronosyltransferase enzymes. It does not produce significant active metabolites, which contributes to its safety profile .

Elimination

The elimination half-life of posaconazole ranges from 25 to 35 hours, allowing for once-daily dosing in many clinical settings. Approximately 66% of the drug is excreted unchanged in feces .

Clinical Efficacy

Prophylaxis and Treatment

Posaconazole has been extensively studied for its role in prophylaxis against IFIs in high-risk populations, such as patients undergoing hematopoietic stem cell transplantation (HSCT) or chemotherapy for acute myeloid leukemia (AML). In clinical trials:

- A study demonstrated that posaconazole reduced the incidence of breakthrough IFIs significantly compared to fluconazole .

- A Phase 3 trial indicated that posaconazole was non-inferior to voriconazole for primary treatment of invasive aspergillosis, with fewer treatment-related adverse events reported .

Case Studies

- Acute Myeloid Leukemia Patients

- Single-Center Experience

Safety Profile

Adverse Effects

Commonly reported adverse effects include:

- Nausea (5-11%)

- Diarrhea (8%)

- Rash (5%)

Serious adverse events were rare, with a low incidence of invasive fungal infections during treatment periods .

Drug Interactions

Posaconazole's ability to inhibit CYP3A4 may lead to increased plasma concentrations of co-administered drugs metabolized by this pathway. Caution is advised when prescribing posaconazole alongside immunosuppressive agents like cyclosporine and tacrolimus .

Summary Table: Key Pharmacological Properties

| Property | Value |

|---|---|

| Bioavailability | Variable |

| Protein Binding | >90% |

| Volume of Distribution | 1774 L |

| Elimination Half-Life | 25–35 hours |

| Common Adverse Effects | Nausea, Diarrhea, Rash |

Q & A

Q. What are the standard analytical methods for quantifying (3R,5S)Posaconazole in pharmaceutical formulations?

A reverse-phase HPLC method is widely used for quantification. This method involves a C18 column, a mobile phase of methanol and phosphate buffer (pH 3.5), and UV detection at 261 nm. Validation parameters include linearity (1–50 µg/mL), precision (%RSD <2%), and recovery (98–102%). The method has been successfully applied to marketed tablet formulations (e.g., Picasa GR 100) .

Q. What pharmacokinetic parameters are critical for optimizing (3R,5S)Posaconazole dosing in pediatric populations?

Key parameters include bioavailability (affected by diarrhea and proton pump inhibitors), clearance (CL), and volume of distribution (Vd). A one-compartment model with allometric scaling for body weight is recommended. For children aged 0.5–18 years, the mean daily dose is 13.11 mg/kg, with bioavailability variations observed in suspension formulations .

Q. How does (3R,5S)Posaconazole compare to other antifungals in preventing invasive fungal infections (IFIs)?

A meta-analysis of six RCTs (1,410 patients) showed (3R,5S)Posaconazole significantly reduces IFI incidence (OR=0.37, 95% CI: 0.27–0.50) compared to fluconazole/itraconazole. Superior efficacy is attributed to its extended-spectrum activity against Aspergillus and Mucorales .

Advanced Research Questions

Q. How can HPLC methods be optimized to address matrix effects in novel (3R,5S)Posaconazole nanoformulations?

Selectivity challenges (e.g., interference from degradation products or excipients) require method adjustments, such as gradient elution or sample pre-treatment. For example, a study validated selectivity by spiking impurities and confirming baseline separation. Precision improvements (e.g., %RSD to two decimal places) enhance reproducibility for regulatory submissions .

Q. What covariates influence population pharmacokinetic models for (3R,5S)Posaconazole in immunocompromised adults?

Body weight (allometrically scaled), drug-drug interactions (e.g., rifampin), and formulation type (IV vs. oral) are significant covariates. A study of 143 patients (764 plasma concentrations) identified diarrhea and proton pump inhibitors as reducing bioavailability in suspension formulations. Models excluding drug interactions require validation in cohorts with polypharmacy .

Q. How do plasma concentration thresholds impact safety and efficacy in (3R,5S)Posaconazole therapy?

A quartile analysis (n=205) found no correlation between exposure (Cavg) and adverse events (AEs), including hepatic/cardiac toxicity. The fourth quartile (highest exposure) had lower treatment-related AEs (38%) vs. the first quartile (57%). Therapeutic drug monitoring (TDM) is recommended for trough levels >0.7 µg/mL to ensure efficacy without toxicity .

Q. What methodological gaps exist in synthesizing (3R,5S)Posaconazole enantiomers?

Current synthesis routes face challenges in stereochemical control at the (3R,5S) positions. Patents describe intermediates like triazolones and isoxazole derivatives, but scalable processes require optimization of chiral catalysts and purification steps (e.g., crystallization from ethanol/water). Recent advances include enzymatic resolution to improve enantiomeric excess (>99%) .

Data Contradictions and Research Gaps

Q. How should researchers reconcile discrepancies in pediatric vs. adult pharmacokinetic data for (3R,5S)Posaconazole?

While adult studies emphasize CYP3A4-mediated metabolism, pediatric models prioritize body weight scaling. Contradictions arise in neonates, where no population PK studies exist. Future work should integrate ontogeny-driven enzyme maturation and validate allometric models in neonates .

Q. Why do some clinical trials report variable efficacy of (3R,5S)Posaconazole in developing countries?

Limited economic evaluations in resource-constrained settings highlight adherence barriers (e.g., cost) and formulation stability issues (e.g., suspension storage in tropical climates). Pharmacoeconomic studies are needed to compare cost-effectiveness against generics like fluconazole .

Methodological Recommendations

Q. What steps ensure robustness in (3R,5S)Posaconazole clinical trial design?

Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) and PICO framework. For example, a trial comparing delayed-release tablets vs. IV formulations should define outcomes as trough concentrations and IFI incidence, with covariates like BMI and concomitant medications .

Q. How can researchers improve reproducibility in (3R,5S)Posaconazole assays?

Adhere to ICH guidelines for validation (linearity, accuracy, precision). Report %RSD to two decimal places and provide raw data for independent verification. Cross-validate methods using LC-MS/MS for trace-level detection in biological matrices .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.